4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group, a sulfonylamino group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves the introduction of a bromophenyl group and a sulfonylamino group into an oxane ring. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate oxane derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl sulfone derivatives.
Reduction: The sulfonylamino group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Oxidation: Bromophenyl sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. In medicinal applications, it may act by modulating signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar in structure but lacks the oxane ring.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a valine residue and is used in drug design.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole moiety and is investigated for anti-HIV activity.
Uniqueness
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and contributes to its versatility in various applications .
Properties
IUPAC Name |
4-[[(4-bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO5S/c14-10-1-3-11(4-2-10)21(18,19)15-9-13(12(16)17)5-7-20-8-6-13/h1-4,15H,5-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGVDKKMYOQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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